Cas no 881676-32-0 (5-Bromo-1H-pyrrole-3-carbaldehyde)

5-Bromo-1H-pyrrole-3-carbaldehyde structure
881676-32-0 structure
Product Name:5-Bromo-1H-pyrrole-3-carbaldehyde
N.o CAS:881676-32-0
MF:C5H4BrNO
MW:173.995360374451
MDL:MFCD11875943
CID:1065541
PubChem ID:57831983
Update Time:2025-05-23

5-Bromo-1H-pyrrole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 5-bromo-1H-Pyrrole-3-carboxaldehyde
    • 1H-Pyrrole-3-carboxaldehyde, 5-broMo-
    • 5-bromo-1H-pyrrole-3-carbaldehyde
    • 2-bromo-4-formylpyrrole
    • XTLHTMDWLYWDEO-UHFFFAOYSA-N
    • 1H-Pyrrole-3-carbaldehyde,5-bromo-
    • SY225462
    • ST2401906
    • 5-Bromo-1H-pyrrole-3-carboxaldehyde (ACI)
    • 5-Bromopyrrole-3-carboxaldehyde
    • SB62136
    • AS-61224
    • Z1255492158
    • 881676-32-0
    • SCHEMBL1156796
    • MFCD11875943
    • EN300-365262
    • DB-123843
    • F13792
    • AKOS022190024
    • CS-0060104
    • 5-Bromo-1H-pyrrole-3-carbaldehyde
    • MDL: MFCD11875943
    • Inchi: 1S/C5H4BrNO/c6-5-1-4(3-8)2-7-5/h1-3,7H
    • Chave InChI: XTLHTMDWLYWDEO-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(Br)NC=1

Propriedades Computadas

  • Massa Exacta: 172.94763g/mol
  • Massa monoisotópica: 172.94763g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 96.4
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 32.9
  • XLogP3: 1.2

Propriedades Experimentais

  • Ponto de ebulição: 299.6±20.0℃ at 760 mmHg

5-Bromo-1H-pyrrole-3-carbaldehyde Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02032-5g
1H-pyrrole-3-carboxaldehyde, 5-bromo-
881676-32-0 95%
5g
$1500 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B906440-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%
1g
2,022.30 2021-05-17
Chemenu
CM197951-100mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
100mg
$75 2021-08-05
Chemenu
CM197951-250mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
250mg
$100 2021-08-05
Chemenu
CM197951-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
1g
$314 2021-08-05
Chemenu
CM197951-5g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 95%+
5g
$932 2021-08-05
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY225462-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 ≥95%
1g
¥381.00 2025-04-12
ChemScence
CS-0060104-100mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 99.63%
100mg
$58.0 2022-04-26
ChemScence
CS-0060104-250mg
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 99.63%
250mg
$77.0 2022-04-26
ChemScence
CS-0060104-1g
5-Bromo-1H-pyrrole-3-carbaldehyde
881676-32-0 99.63%
1g
$217.0 2022-04-26

5-Bromo-1H-pyrrole-3-carbaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 0 °C → reflux
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, -78 °C; 2 h, -78 °C → -10 °C
2.2 Reagents: Water
Referência
A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes
Outlaw, Victor K.; et al, Organic Letters, 2014, 16(24), 6334-6337

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  0 °C; 5 min, 0 °C; 60 min, 130 °C
2.1 Reagents: Carbon dioxide ,  Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ,  Ethyl acetate ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Methanol
2.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  5 h, 23 °C
2.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ;  overnight, rt
3.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, -78 °C
3.2 Reagents: N-Bromosuccinimide ;  10 h, -50 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Identification of N-acylhydrazone derivatives as novel lactate dehydrogenase A inhibitors
Rupiani, Sebastiano; et al, European Journal of Medicinal Chemistry, 2015, 101, 63-70

Método de produção 3

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Referência
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

Método de produção 4

Condições de reacção
1.1 Reagents: Carbon dioxide ,  Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ,  Ethyl acetate ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol
1.3 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  5 h, 23 °C
1.4 Reagents: Manganese oxide (MnO2) Solvents: Methanol ;  overnight, rt
2.1 Reagents: Carbon dioxide Solvents: Tetrahydrofuran ,  Ethyl acetate ;  10 min, -78 °C
2.2 Reagents: N-Bromosuccinimide ;  10 h, -50 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
Identification of N-acylhydrazone derivatives as novel lactate dehydrogenase A inhibitors
Rupiani, Sebastiano; et al, European Journal of Medicinal Chemistry, 2015, 101, 63-70

Método de produção 5

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: N-Bromosuccinimide
Referência
Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins
Almejbel, Arwa S.; et al, Organic & Biomolecular Chemistry, 2020, 18(37), 7336-7344

Método de produção 6

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 2.5 h, 0 °C
2.1 Solvents: Dichloromethane ;  0 °C; 30 h, 0 °C → 40 °C; 40 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
3.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  -40 °C; 1 h, -40 °C; -40 °C → -10 °C; 2 h, -10 °C
Referência
Identification, characterization, synthesis of major metabolites biotransformed from vonoprazan fumarate
Lin, Biyue; et al, Tetrahedron, 2022, 108,

5-Bromo-1H-pyrrole-3-carbaldehyde Raw materials

5-Bromo-1H-pyrrole-3-carbaldehyde Preparation Products

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.